

Photocatalytic Synthesis of Thioesters Using Tetramethylthiourea: Application Notes and Protocols

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Compound of Interest

Compound Name: *Thioformyl*

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This document provides detailed application notes and experimental protocols for the synthesis of thioesters via visible-light photocatalysis, utilizing tetramethylthiourea (TMTU) as a versatile sulfur source and photoreductant. Two primary methods are detailed, leveraging either aryl halides or aryl thianthrenium salts as starting materials in conjunction with carboxylic acids. These protocols offer a mild, efficient, and thiol-free approach to the synthesis of a diverse range of thioesters, which are valuable intermediates in organic synthesis and drug development.

I. Introduction

Thioesters are important functional groups in numerous biologically active molecules and serve as key building blocks in synthetic chemistry. Traditional methods for their synthesis often rely on the use of odorous and easily oxidized thiols. The following protocols describe innovative photocatalytic methods that circumvent the need for thiols by using the readily available and stable solid, tetramethylthiourea.^{[1][2][3]} TMTU uniquely functions as both a sulfur source and a potent photoreductant upon excitation with visible light.^{[1][2][3]} These methods are characterized by their mild reaction conditions, broad substrate scope, and operational simplicity.

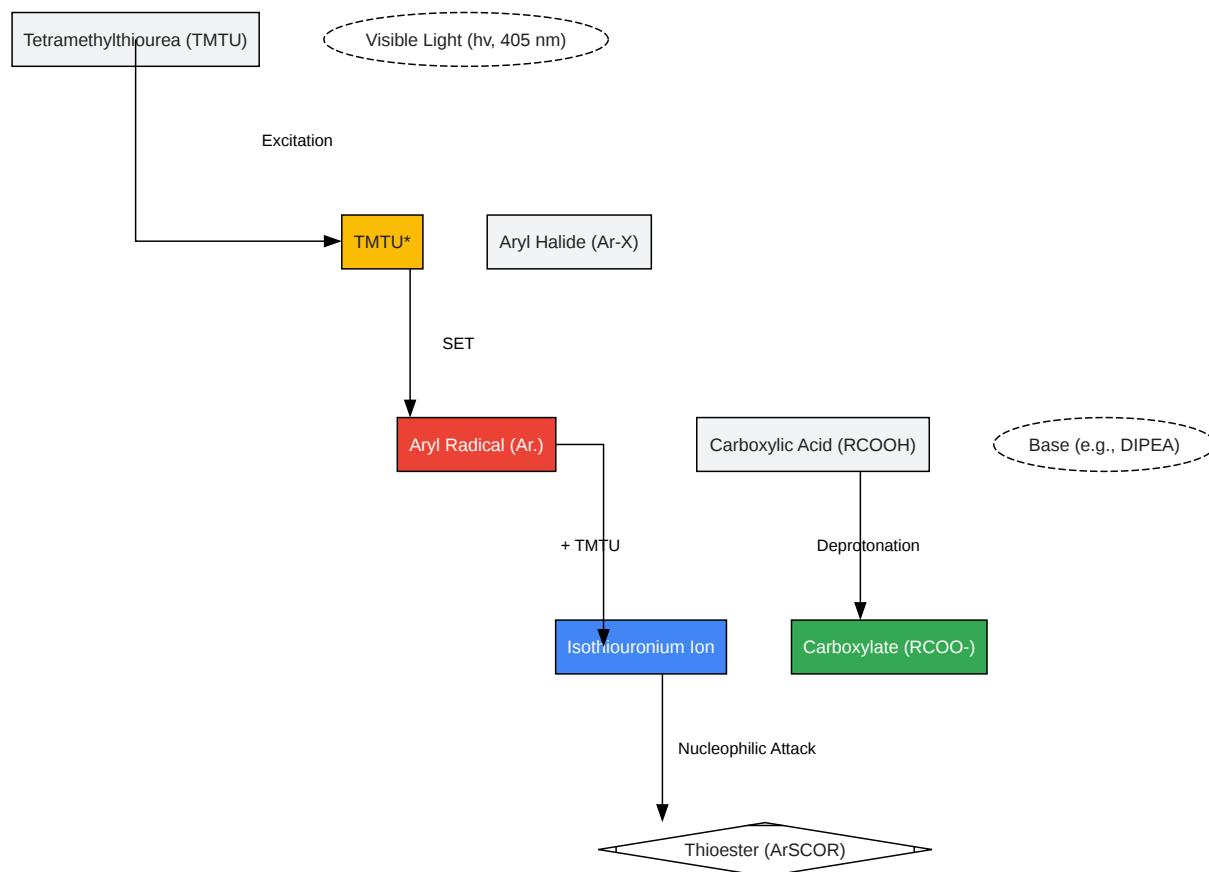
II. Reaction Principle and Mechanisms

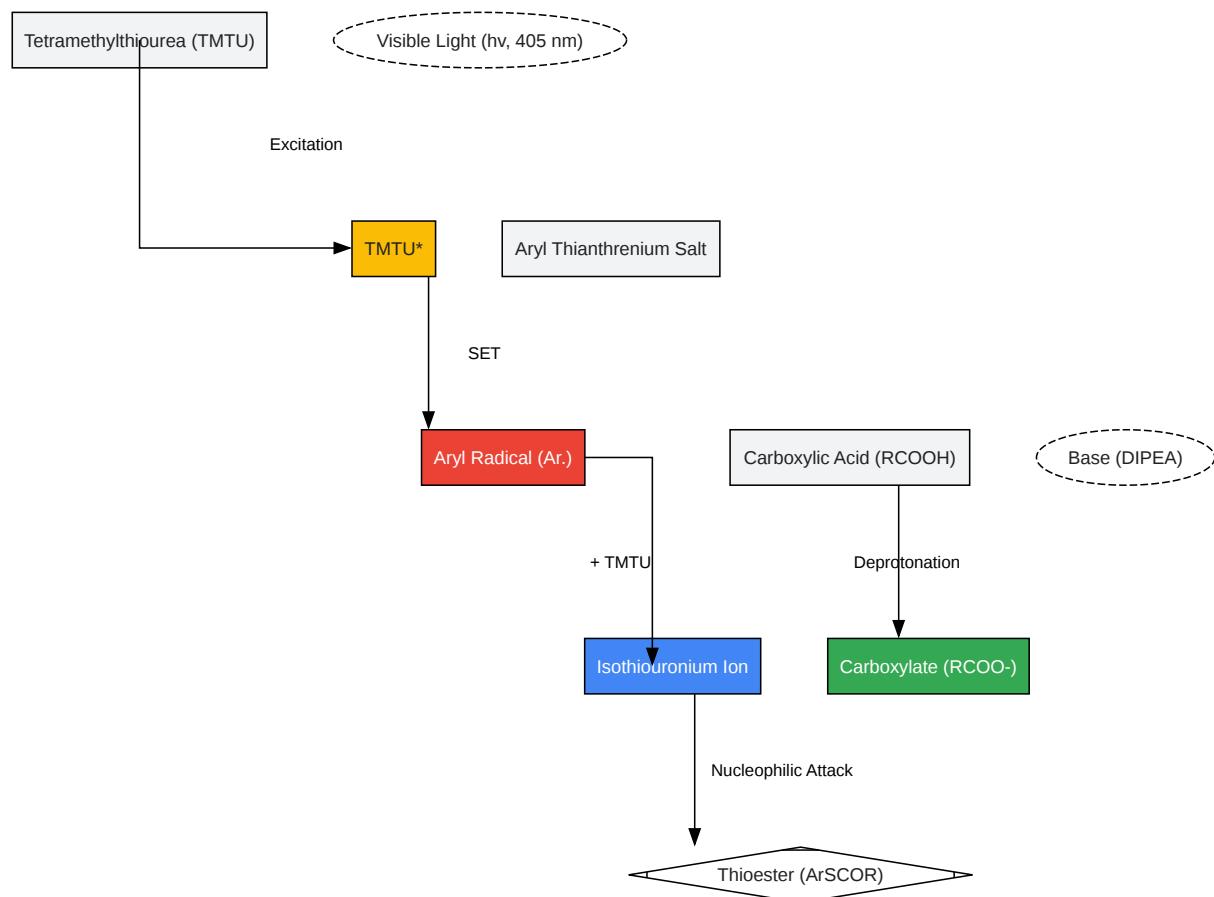
The core of these synthetic strategies lies in the photochemical properties of tetramethylthiourea. Upon irradiation with visible light (typically around 405 nm), TMTU is excited to a highly reducing state. This excited state can then engage in single-electron transfer (SET) with either an aryl halide or an aryl thianthrenium salt, generating an aryl radical. This radical is subsequently trapped by another molecule of TMTU to form an isothiouronium ion intermediate. Finally, nucleophilic attack by a deprotonated carboxylic acid on this intermediate, followed by elimination, affords the desired thioester product.

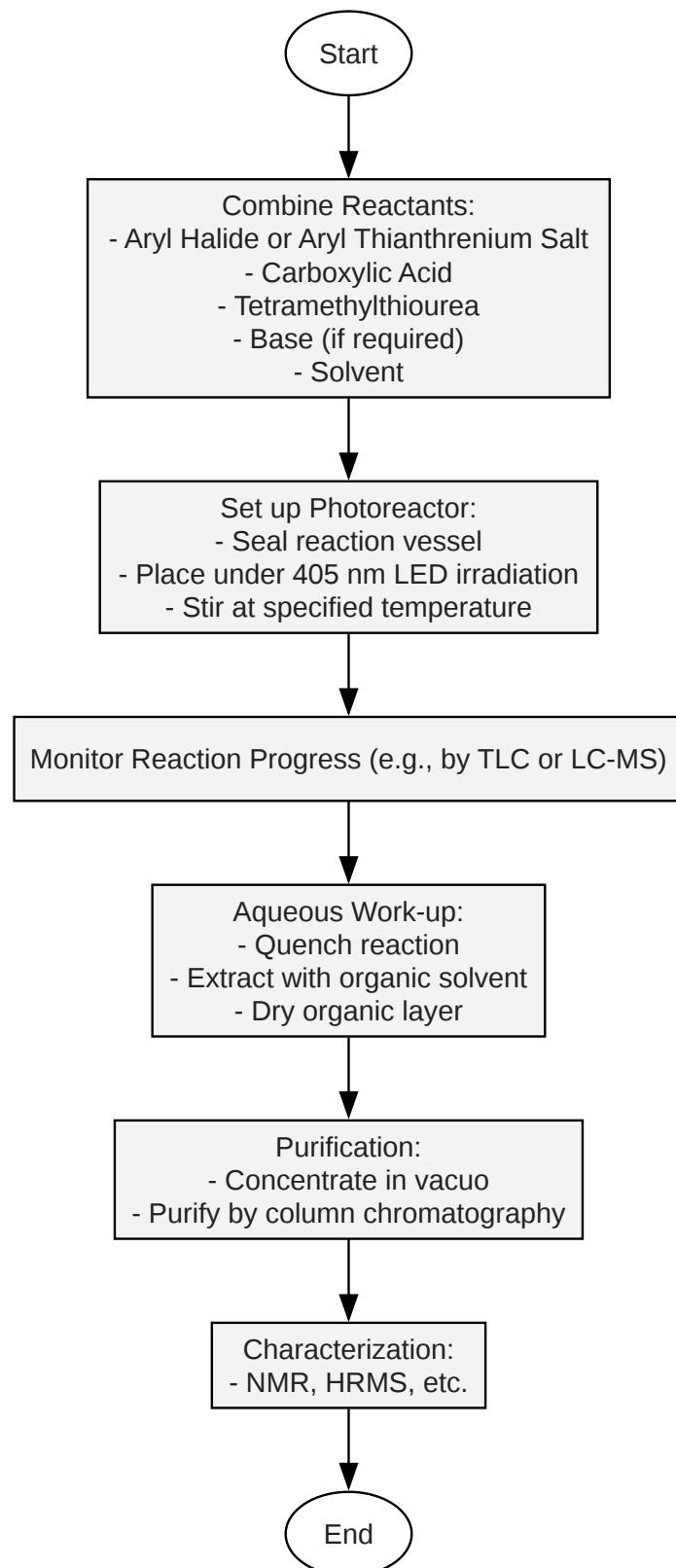
Method A: From Aryl Halides and Carboxylic Acids

This method provides a direct route to thioesters from readily available aryl halides and carboxylic acids.

Proposed Signaling Pathway for Method A





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- 3. Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Photocatalytic Synthesis of Thioesters Using Tetramethylthiourea: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219250#photocatalytic-synthesis-of-thioesters-using-tetramethylthiourea>]

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